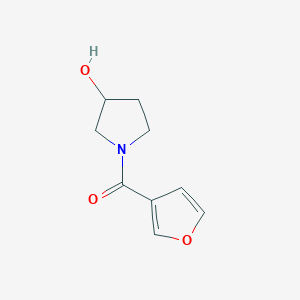
1-(呋喃-3-羰基)吡咯烷-3-醇
描述
The compound “1-(Furan-3-carbonyl)pyrrolidin-3-ol” contains a furan ring and a pyrrolidine ring. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, being aromatic, contributes to the stability of the molecule.Chemical Reactions Analysis
Pyrrolidine rings are often involved in various chemical reactions due to their nitrogen atom and the possibility of functionalization . Furan rings can undergo reactions typical for aromatic systems, as well as reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Furan-3-carbonyl)pyrrolidin-3-ol” would depend on the specific arrangement and substitution of its furan and pyrrolidine rings. Pyrrolidine derivatives are known for their diverse physicochemical parameters .科学研究应用
超分子凝胶剂和药物递送系统
1-(呋喃-3-羰基)吡咯烷-3-醇及其类似物已被探索用于合成吡啶/吡啶鎓双酰胺,它们是新型超分子凝胶剂。这些化合物已显示出阳离子结合的潜力,并且可以与某些金属离子选择性地形成金属凝胶。值得注意的是,呋喃类似物在 Ag+ 和 Cu2+ 离子存在下形成凝胶,证明了杂原子在调节自组装行为中的作用。这些凝胶在特定氨基酸和葡萄糖的选择性传感以及姜黄素等药物的封装和释放中具有潜在应用 (Panja、Ghosh 和 Ghosh,2018 年)。
衍生物的合成和表征
已合成和表征了呋喃和吡咯衍生物,扩展了对这些化合物的化学理解。例如,4-(3-呋喃-2-基-丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯 (EFADPC) 是一种通过羟醛缩合合成的吡咯查耳酮衍生物。已使用各种光谱和计算方法分析了该化合物的结构和电子性质,从而深入了解了其在合成环氧乙烷、恶唑、吡唑和吡啶等杂环化合物中的潜在应用 (Singh、Rawat 和 Sahu,2014 年)。
分子结构分析
含有 1-(呋喃-3-羰基)吡咯烷-3-醇衍生物的化合物的结构分析揭示了对其分子构象的见解。例如,对 3-乙酰-4-呋喃基-1-甲基螺[吡咯烷-2,2'-吲哚]-2'-(3'H)-酮的研究提供了有关中心吡咯烷环构象及其与相邻结构(如呋喃和羟吲哚系统)相互作用的详细信息。该分析有助于理解分子相互作用以及在材料科学和药物设计等各个领域的潜在应用 (Subbiahpandi 等人,2006 年)。
抗艾滋病药物合成
一种 HIV 蛋白酶抑制剂的关键构建模块,1-({[(3R,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-氧基]羰基}氧基)吡咯烷-2,5-二酮,已使用高度对映和非对映选择性交叉羟醛反应合成。这种合成方法对于开发抗艾滋病药物非常重要,展示了呋喃和吡咯烷衍生物在制药应用中的潜力 (Hayashi 等人,2016 年)。
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but without specific studies on “1-(Furan-3-carbonyl)pyrrolidin-3-ol”, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Without specific information, it’s challenging to identify the exact biochemical pathways affected by “1-(Furan-3-carbonyl)pyrrolidin-3-ol”. Compounds with a pyrrolidine ring have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Compounds with a pyrrolidine ring are generally well absorbed and distributed in the body .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(Furan-3-carbonyl)pyrrolidin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins. This compound has been shown to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which are involved in the metabolism of various substrates . These interactions can lead to the reduction of the carbonyl group in 1-(Furan-3-carbonyl)pyrrolidin-3-ol, influencing its biochemical activity.
Cellular Effects
1-(Furan-3-carbonyl)pyrrolidin-3-ol has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, its interaction with carbonyl reductase can alter the levels of reactive oxygen species (ROS) within cells, impacting cellular metabolism and gene expression . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially making it a candidate for anti-inflammatory therapies.
Molecular Mechanism
The molecular mechanism of action of 1-(Furan-3-carbonyl)pyrrolidin-3-ol involves its binding interactions with biomolecules. The furan ring can engage in π-π stacking with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can lead to the inhibition or activation of enzymes, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-3-carbonyl)pyrrolidin-3-ol have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to 1-(Furan-3-carbonyl)pyrrolidin-3-ol has been associated with changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of 1-(Furan-3-carbonyl)pyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and inflammation. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Furan-3-carbonyl)pyrrolidin-3-ol is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These enzymes catalyze the reduction of the carbonyl group in the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(Furan-3-carbonyl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, influencing its localization and accumulation within tissues . These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1-(Furan-3-carbonyl)pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its biological activity.
属性
IUPAC Name |
furan-3-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h2,4,6,8,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBPRAZCGVEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


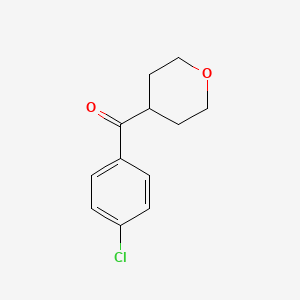
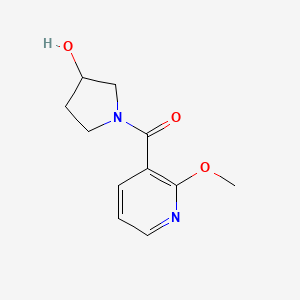
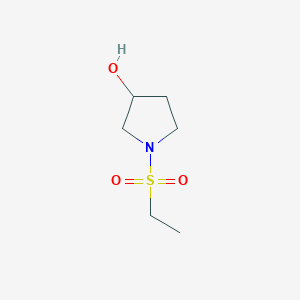
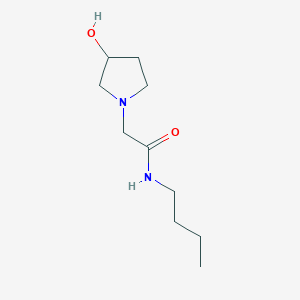
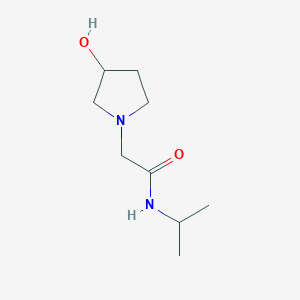
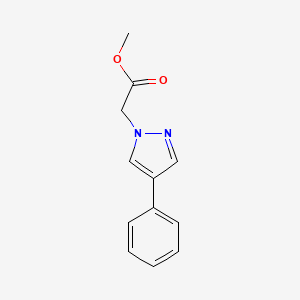
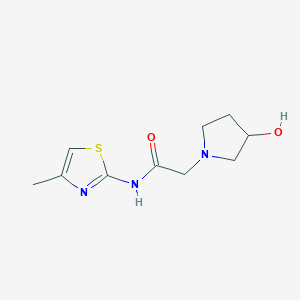
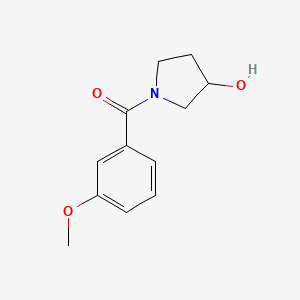
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)
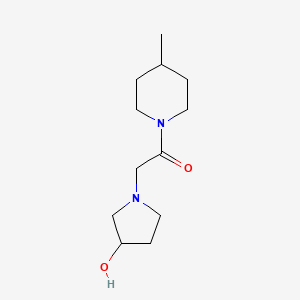
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)


